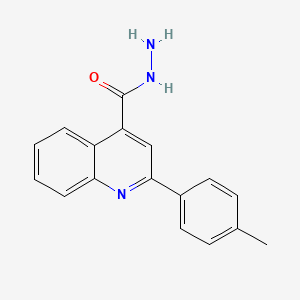

2-(4-Methylphenyl)quinoline-4-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Methylphenyl)quinoline-4-carbohydrazide is a biochemical compound used for proteomics research . It has a molecular formula of C17H15N3O and a molecular weight of 277.33 .

Molecular Structure Analysis

The InChI code for this compound is1S/C17H15N3O/c1-11-6-8-12(9-7-11)16-10-14(17(21)20-18)13-4-2-3-5-15(13)19-16/h2-10H,18H2,1H3,(H,20,21) . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis

The compound is a powder at room temperature . The compound’s storage temperature is at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Synthesis Techniques and Derivatives : A study by Keshk et al. (2008) explored the synthesis of various quinoline derivatives, including thiosemicarbazides, triazoles, oxadiazoles, and others, derived from quinoline-2-carbohydrazide. These compounds demonstrated antimicrobial activity, highlighting their potential in medicinal chemistry (Keshk et al., 2008).

Antimicrobial Potential : Bello et al. (2017) synthesized derivatives of 2-propylquinoline-4-carbohydrazide, investigating their antimicrobial properties. The study aimed at discovering new antibacterial agents to combat drug-resistant infections (Bello et al., 2017).

Characterization of Quinoline Derivatives : Saeed et al. (2014) conducted a study on methyl 2-(quinolin-8-yloxy) acetate derivatives, including carbohydrazides. These compounds were characterized spectroscopically, and one of the thiosemicarbazide derivatives was confirmed by X-ray crystallography (Saeed et al., 2014).

Antitubercular Activity : Bodke et al. (2017) synthesized Schiff bases from 2-(1-benzofuran-2-yl)quinoline-4-carbohydrazide, which showed promising antibacterial and antitubercular activities, particularly against S. aureus and E. faecalis (Bodke et al., 2017).

Chemical Properties and Applications

Chemical Transformations : Aleksanyan and Hambardzumyan (2019) reported the synthesis of quinoline-6-carbohydrazide and its subsequent reactions to form various derivatives, showcasing the versatile chemical properties of such compounds (Aleksanyan & Hambardzumyan, 2019).

Antimicrobial Assay : Vaghasiya et al. (2014) synthesized quinoline derivatives with antimicrobial properties, highlighting their potential use in therapeutic applications against various bacterial and fungal infections (Vaghasiya et al., 2014).

Evaluation for Antimicrobial Activity : Özyanik et al. (2012) developed quinoline derivatives with an azole nucleus and evaluated their antimicrobial activity, providing insights into their potential for combating a range of microorganisms (Özyanik et al., 2012).

Analgesic and Anti-Inflammatory Activities : Khalifa et al. (2017) synthesized 2-phenylquinoline-4-carboxamide derivatives from 2-phenylquinoline-4-carbohydrazide, evaluating their analgesic and anti-inflammatory activities. This study highlights the diverse pharmacological applications of quinoline derivatives (Khalifa et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(4-methylphenyl)quinoline-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O/c1-11-6-8-12(9-7-11)16-10-14(17(21)20-18)13-4-2-3-5-15(13)19-16/h2-10H,18H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQWANBRSTUSOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2626150.png)

![4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine](/img/structure/B2626152.png)

![(3,5-Dimethoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2626162.png)